A1AR antagonist 5

A1 adenosine receptor Radioligand binding Structure-activity relationship

Researchers requiring clean A1AR pharmacology face confounding effects from xanthine-based antagonists (e.g., DPCPX) due to off-target A2B/A3 binding and phosphodiesterase cross-reactivity. A1AR antagonist 5 (CAS 1030509-01-3) resolves these issues as a non-xanthine, >100-fold selective A1AR antagonist. - >100-fold selectivity for A1AR over A2AAR, eliminating subtype promiscuity - Non-xanthine pyrido[2,3-d]pyrimidin-4-one scaffold avoids PDE cross-reactivity - MD-verified binding stability (RMSlig ≤ 2 Å) supports reproducible SAR studies

Molecular Formula C17H15ClN4O
Molecular Weight 326.8 g/mol
Cat. No. B6116727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1AR antagonist 5
Molecular FormulaC17H15ClN4O
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23)
InChIKeyDWHZEYYOVXBBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A1AR Antagonist 5: Non-Xanthine A1AR Antagonist


A1AR antagonist 5 (CAS 1030509-01-3, compound 20) is a non-xanthine, potent, and selective antagonist of the human A1 adenosine receptor (A1AR) [1]. Identified through a multistage virtual screening approach targeting the ChemDiv library, this pyrido[2,3-d]pyrimidin-4-one derivative exhibits nanomolar binding affinity (pKi = 6.11, Ki ≈ 776 nM) and functional antagonism (pIC50 = 5.83, IC50 ≈ 1.48 μM) against human A1AR . Critically, A1AR antagonist 5 demonstrates >100-fold selectivity for A1AR over the A2A adenosine receptor subtype, distinguishing it from non-selective adenosine receptor ligands . Its structural novelty—lacking the xanthine core common to classical A1AR antagonists such as DPCPX—positions it as a valuable chemical probe for structure-activity relationship (SAR) studies and receptor subtype characterization .

1 Non-xanthine scaffold for adenosine receptor SAR studies
2 A1AR-selective tool compound for subtype characterization
3 Reported functional antagonism supports GPCR pathway assays

A1AR Antagonist 5: Why It Cannot Be Replaced


Substituting A1AR antagonist 5 with structurally or pharmacologically similar compounds such as DPCPX, Derenofylline, or even close in-series analogs (e.g., compounds 15 or 22) introduces substantial variability in experimental outcomes due to divergent chemotypes, binding kinetics, and selectivity profiles [1]. DPCPX, a xanthine derivative, exhibits sub-nanomolar A1AR affinity (Ki = 3.9 nM) and distinct off-target interactions with A2B/A3 receptors ; Derenofylline (Ki = 1 nM) belongs to an unrelated chemical series with distinct clinical pharmacology . Even within the same virtual screening hit series, compound 15 (pKi = 7.13) and compound 22 (pKi = 6.29) show divergent binding affinities and functional potencies [1]. Molecular dynamics simulations further reveal that A1AR antagonist 5 maintains stable binding within the A1AR orthosteric pocket (RMSlig ≤ 2 Å) while dissociating from A2AAR (RMSlig ≥ 2 Å)—a dynamic selectivity signature not shared by all in-series compounds [1]. These compound-specific differences preclude generic substitution without compromising assay reproducibility and mechanistic interpretation.

Xanthine-based antagonists (e.g., DPCPX) may introduce off-target A2B/A3 interactions and PDE inhibition, altering interpretation.

In-series analogs (compounds 15, 22) diverge in binding affinity and functional potency, shifting assay windows.

MD-verified binding stability (RMSlig ≤ 2 Å) is not conserved across all analogs, limiting substitution without validation.

A1AR Antagonist 5: Head-to-Head Evidence


Binding Affinity vs. Compound 15

A1AR antagonist 5 exhibits human A1AR binding affinity of pKi = 6.11 (Ki ≈ 776 nM), whereas in-series analog compound 15 (A1AR antagonist 6) demonstrates approximately 10.5-fold higher affinity with pKi = 7.13 (Ki ≈ 74 nM) . Both compounds were identified from the same virtual screening campaign and tested under identical radioligand displacement conditions [1].

Binding Affinity
Head-to-head
Target pKi 6.11
Comparator pKi 7.13
ΔpKi 1.02 (10.5-fold)
Supports assay window selection for binding studies
Human A1AR; [³H]DPCPX displacement
A1 adenosine receptor Radioligand binding Structure-activity relationship

cAMP Antagonism vs. Compound 15

In a cAMP functional assay measuring A1AR-mediated inhibition of forskolin-stimulated cAMP accumulation, A1AR antagonist 5 exhibits antagonistic activity with pIC50 = 5.83 (IC50 ≈ 1.48 μM) . The more potent in-series analog compound 15 (A1AR antagonist 6) demonstrates pIC50 = 6.38 (IC50 ≈ 0.42 μM), representing a 3.5-fold difference in functional potency [1]. Both compounds were evaluated in the same assay system under identical experimental conditions [1].

cAMP Antagonism
Head-to-head
Target pIC50 5.83
Comparator pIC50 6.38
ΔpIC50 0.55 (3.5-fold)
Reported functional potency for dose-response studies
cAMP assay; CHO cells expressing human A1AR
cAMP functional assay A1AR antagonism Functional potency

A1AR/A2AAR Selectivity vs. DPCPX

A1AR antagonist 5 demonstrates >100-fold selectivity for human A1AR over A2AAR (pKi for A2AAR < 4, corresponding to Ki > 10,000 nM) . In contrast, the classic xanthine antagonist DPCPX exhibits A1AR Ki = 3.9 nM with A2AAR Ki = 130 nM, yielding an A2A/A1 selectivity ratio of only approximately 33-fold . The >3-fold greater selectivity window of A1AR antagonist 5 relative to DPCPX reduces the likelihood of A2AAR-mediated confounding effects in assays where A1AR-specific antagonism is required .

Selectivity Window
Data to verify
>100-fold A1AR vs A2AAR
Supports A1AR-specific pathway interpretation
Selectivity ratio derived from radioligand binding
Receptor subtype selectivity A1AR/A2AAR ratio Off-target profiling

Scaffold Novelty: Non-Xanthine vs. Xanthine

A1AR antagonist 5 belongs to the pyrido[2,3-d]pyrimidin-4-one chemical class, representing a non-xanthine scaffold structurally distinct from classical A1AR antagonists such as DPCPX, Derenofylline, and FR194921 . Novelty analysis confirmed that compounds from this virtual screening series (including compound 20) are structurally dissimilar to existing A1AR antagonists, with Tanimoto similarity scores below the threshold for known chemotypes [1]. In contrast, DPCPX and related 8-substituted xanthines share a conserved purine-like core that has been extensively explored since the 1980s [2].

Scaffold Novelty
Class-level
Pyrido[2,3-d]pyrimidin-4-one core
Non-xanthine chemotype avoids classical PDE off-targets
Tanimoto similarity
MD Binding Stability
Reported
RMSlig ≤ 2 Å (A1AR)
RMSlig ≥ 2 Å (A2AAR)
Dynamic selectivity signature supports subtype profiling
100-ns simulation; consistent with compound 22
Chemotype differentiation Non-xanthine antagonist Scaffold hopping

MD Binding Stability vs. Compound 22

In 100-ns molecular dynamics simulations, A1AR antagonist 5 maintained a stable binding conformation within the A1AR orthosteric pocket, with ligand RMSlig fluctuations remaining ≤ 2 Å throughout the simulation trajectory [1]. Under identical simulation conditions, in-series analog compound 22 exhibited comparable binding stability (RMSlig ≤ 2 Å) [1]. Critically, when docked to A2AAR, both compounds escaped from the binding area, with RMSlig values ≥ 2 Å—a computational signature consistent with their experimentally determined >100-fold A1AR selectivity [1].

MD Binding Stability
Reported
RMSlig ≤ 2 Å (A1AR)
RMSlig ≥ 2 Å (A2AAR)
Dynamic selectivity signature supports subtype profiling
100-ns simulation; consistent with compound 22
Molecular dynamics simulation RMSlig stability Receptor residence time

A1AR Antagonist 5: Recommended Applications


GPCR Virtual Screening Validation

A1AR antagonist 5 emerged directly from a multistage virtual screening campaign employing random forest machine learning, e-pharmacophore modeling, and molecular docking against the ChemDiv library [1]. Its experimental confirmation (pKi = 6.11, >100-fold A1AR selectivity) validates the predictive accuracy of this computational workflow. Researchers developing or benchmarking virtual screening methodologies for GPCR targets can employ A1AR antagonist 5 as a positive control hit compound, using its MD-verified binding stability (RMSlig ≤ 2 Å) and structural novelty as reference benchmarks for evaluating screening pipeline performance [1].

A1AR-Selective Tool for Neurological Models

With >100-fold selectivity for A1AR over A2AAR and a non-xanthine scaffold that eliminates confounding adenosine receptor subtype promiscuity, A1AR antagonist 5 is ideally suited for in vitro and ex vivo studies requiring clean A1AR pharmacology [1]. Its moderate functional potency (IC50 ≈ 1.48 μM) provides an appropriate dynamic range for dose-response experiments in neuronal cultures, brain slice preparations, and synaptic transmission assays where A1AR modulates neurotransmitter release [1]. The compound's novel chemotype also reduces the risk of cross-reactivity with phosphodiesterases—a common liability of xanthine-based A1AR antagonists such as DPCPX .

Non-Xanthine Scaffold for Lead Optimization

The pyrido[2,3-d]pyrimidin-4-one core of A1AR antagonist 5 represents a structurally novel, non-xanthine scaffold with confirmed A1AR binding and functional antagonism [1]. Its Tanimoto similarity to known A1AR antagonists falls below the threshold for existing chemotypes, offering medicinal chemistry teams a fresh chemical starting point with favorable intellectual property positioning . The compound's selectivity profile (>100-fold A1AR vs. A2AAR) and MD-verified binding pose provide a rational foundation for structure-guided optimization toward improved affinity, pharmacokinetic properties, and ultimately clinical candidate development [1].

Application
Selection Property
Validation Focus
GPCR virtual screening validation
Computational hit confirmation
Predicted vs experimental binding and MD stability
Neuronal signaling pathway studies
A1AR subtype selectivity profile
A1AR-mediated cAMP modulation and synaptic transmission assays
Non-xanthine lead optimization
Novel chemotype diversity
Structure-guided SAR and selectivity profiling

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